molecular formula C19H20FN5O B5111728 2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one

2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one

Cat. No.: B5111728
M. Wt: 353.4 g/mol
InChI Key: NMUBSZBONLMPSB-UHFFFAOYSA-N
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Description

2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a piperidinyl-pyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one typically involves multi-step organic reactionsThe final steps involve the formation of the piperidinyl-pyridazinone moiety through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c20-17-6-2-3-7-18(17)24-13-15(11-21-24)14-25-19(26)10-16(12-22-25)23-8-4-1-5-9-23/h2-3,6-7,10-13H,1,4-5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBSZBONLMPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)N(N=C2)CC3=CN(N=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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